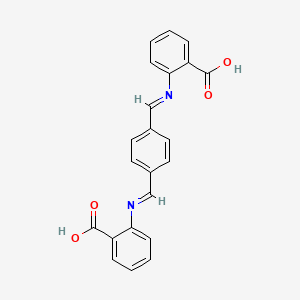

N,N'-Terephthalylidenedianthranilic acid

Description

Structure

3D Structure

Properties

CAS No. |

74689-26-2 |

|---|---|

Molecular Formula |

C22H16N2O4 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

2-[[4-[(2-carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid |

InChI |

InChI=1S/C22H16N2O4/c25-21(26)17-5-1-3-7-19(17)23-13-15-9-11-16(12-10-15)14-24-20-8-4-2-6-18(20)22(27)28/h1-14H,(H,25,26)(H,27,28) |

InChI Key |

LMXLVSAFBJFOOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Advanced Characterization Techniques Applied to N,n Terephthalylidenedianthranilic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. researchgate.net For N,N'-Terephthalylidenedianthranilic acid, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

In ¹H NMR, the protons on the aromatic rings are expected to appear as complex multiplets in the typical downfield region for aromatic protons. The imine proton (-CH=N-) would likely resonate as a singlet further downfield due to the electron-withdrawing nature of the adjacent nitrogen and aromatic system. The most deshielded proton would be that of the carboxylic acid (-COOH), appearing as a broad singlet at a very low field, often above 10 ppm.

In ¹³C NMR spectroscopy, distinct signals would correspond to each unique carbon atom in the molecule. researchgate.net The carbon atom of the carboxylic acid group (C=O) would be observed at the lowest field, typically in the 165-185 ppm range. The imine carbon (C=N) would also be significantly downfield. The aromatic carbons would generate a series of signals in the 110-150 ppm range. The specific chemical shifts can be predicted based on the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of its structural components, such as terephthalic acid and anthranilic acid derivatives.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | 165 - 185 |

| Imine (-CH=N-) | 8.0 - 9.0 (singlet) | 150 - 165 |

| Aromatic (Ar-H) | 7.0 - 8.5 (multiplets) | 110 - 150 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. A very broad absorption band in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretch of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The C=N stretching of the imine group would be observed in the 1640-1690 cm⁻¹ region. Additionally, C=C stretching vibrations from the aromatic rings would be visible in the 1450-1600 cm⁻¹ range, and C-H bending vibrations for substituted benzene (B151609) rings would appear in the fingerprint region (600-900 cm⁻¹).

Table 2: Characteristic FTIR Absorption Bands for this compound Data is inferred from characteristic functional group frequencies and spectra of related compounds like N-phenylanthranilic acid and terephthalic acid. researchgate.netchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 (strong) |

| Imine | C=N stretch | 1640 - 1690 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic Ring | C-H bend | 600 - 900 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. For this compound (C₂₂H₁₆N₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (384.38 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of this mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural evidence, likely showing fragments corresponding to the loss of water (H₂O), carbon dioxide (CO₂), and cleavage at the imine bond. nih.govnih.gov

Single Crystal X-ray Diffraction and Powder X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid. units.it They are crucial for understanding properties such as polymorphism, solvation, and crystal packing.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise atomic arrangement within a molecule and the packing of molecules in the crystal lattice. units.it To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique would unambiguously confirm the connectivity and conformation of this compound in the solid state.

Powder X-ray Diffraction (PXRD)

When single crystals suitable for SCXRD cannot be obtained, Powder X-ray Diffraction (PXRD) is an invaluable alternative. units.itnih.gov This technique is performed on a microcrystalline powder and provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. empa.ch The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). It is used to identify crystalline phases, assess sample purity, and study polymorphism. nih.gov For this compound, PXRD would be used to confirm that a synthesized batch consists of a single crystalline phase and to compare it against a reference pattern if one were available. While more complex, modern computational methods can also allow for the determination of crystal structures directly from high-quality powder diffraction data. nih.govresearchgate.net

Table 3: Comparison of X-ray Diffraction Techniques

| Technique | Sample Type | Information Obtained | Primary Use |

| Single Crystal XRD (SCXRD) | Single crystal (~0.1 mm) | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. | Absolute structure determination. |

| Powder XRD (PXRD) | Microcrystalline powder | d-spacings, phase identification, crystallinity, unit cell parameters. | Phase identification, purity analysis, polymorphism screening. units.it |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. unipd.itthermofisher.com This method provides a direct way to verify the empirical formula of a newly synthesized compound, which is a critical step in its characterization. mdpi.com

For this compound, with the molecular formula C₂₂H₁₆N₂O₄, the theoretical elemental composition can be calculated based on its atomic weights. A sample of the purified compound would be subjected to combustion analysis, where it is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the experimental weight percentages of C, H, and N. The oxygen percentage is typically determined by difference. A close agreement between the experimentally determined percentages and the calculated theoretical values serves as strong evidence for the compound's purity and proposed molecular formula. unipd.it

Table 4: Theoretical Elemental Composition of this compound (C₂₂H₁₆N₂O₄)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 22 | 264.242 | 68.76 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 4.19 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 7.29 |

| Oxygen | O | 15.999 | 4 | 63.996 | 16.65 |

| Total | 384.380 | 100.00 |

Reactivity and Mechanistic Investigations of N,n Terephthalylidenedianthranilic Acid

Acid-Catalyzed Reactions Relevant to the N,N'-Terephthalylidenedianthranilic Acid Moiety

The presence of both carboxylic acid and imine groups in this compound suggests a rich reactivity under acidic conditions. Acid catalysis can promote a variety of transformations at these functional groups.

The aromatic carboxylic acid moieties can undergo reactions such as esterification when treated with an alcohol in the presence of an acid catalyst. numberanalytics.combritannica.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. libretexts.org Similarly, reactions with agents like thionyl chloride can convert the carboxylic acid groups into more reactive acyl chlorides. libretexts.org Aromatic carboxylic acids can also participate in electrophilic aromatic substitution reactions, although the carboxyl group is deactivating and directs incoming electrophiles to the meta position. britannica.com

The imine (Schiff base) linkages are susceptible to acid-catalyzed hydrolysis, which would cleave the molecule to regenerate terephthalaldehyde (B141574) and anthranilic acid. The generally accepted mechanism for this process involves the protonation of the imine nitrogen, forming an iminium ion. masterorganicchemistry.com This protonation renders the imine carbon more electrophilic and susceptible to nucleophilic attack by water. The resulting carbinolamine intermediate then undergoes further proton transfers and elimination of the amine to yield the corresponding aldehyde and amine. masterorganicchemistry.comrsc.org The rate of this hydrolysis is pH-dependent, with the maximum rate often observed around pH 4. masterorganicchemistry.com

The interplay between the carboxylic acid and imine functionalities under acidic conditions is complex. Intramolecular catalysis, where one functional group assists in the reaction of another, is a possibility. For instance, the carboxylic acid group could potentially act as an intramolecular proton source to facilitate the hydrolysis of the nearby imine bond.

Table 1: Influence of pH on Imine Hydrolysis Rate

| pH | Relative Rate of Hydrolysis | Rate-Determining Step |

|---|---|---|

| Neutral | Moderate | Loss of H₂O |

| Acidic (e.g., pH 4) | Maximum | Attack of the amine |

| Basic | Slow | Attack of water |

This table is a generalized representation based on typical imine hydrolysis kinetics. masterorganicchemistry.com

C-H Activation Pathways Involving Carboxylic Acid Functionalities of Related Ligands

The carboxylic acid groups in this compound can act as directing groups in transition metal-catalyzed C-H activation reactions. This strategy has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds. rsc.org Palladium-catalyzed reactions are particularly well-studied in this context.

In these reactions, the carboxylate group coordinates to the palladium center, positioning it in proximity to specific C-H bonds. This can lead to the formation of a palladacycle intermediate through a process often described as a concerted metalation-deprotonation (CMD) mechanism. acs.org The formation of this intermediate is a key step in the catalytic cycle and allows for subsequent functionalization of the activated C-H bond. The regioselectivity of the C-H activation (i.e., which C-H bond is activated) is influenced by the formation of five- or six-membered metallacycles. rsc.org

The nature of the ligand coordinated to the palladium catalyst plays a crucial role in the efficiency and selectivity of the C-H activation process. acs.org Ligands can influence the electronic and steric properties of the catalyst, thereby affecting the rate of C-H bond cleavage and the subsequent functionalization steps. For example, mono-N-protected amino acids have been shown to be effective ligands in promoting the C-H activation of carboxylic acids. acs.org The reaction outcome is also influenced by the pKa of the carboxylic acid used as a solvent or additive, which can affect both the generation of the active catalyst and the potential for substrate deactivation through protonation. researchgate.netchemaxon.com

Various C-H functionalization reactions have been developed using carboxylic acids as directing groups, including arylation, olefination, and acetoxylation. rsc.org These reactions typically proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle, depending on the specific transformation and the reaction conditions.

Table 2: Common Ligands in Palladium-Catalyzed C-H Functionalization of Carboxylic Acids

| Ligand Type | Example | Role |

|---|---|---|

| Mono-N-protected amino acids | N-Acetylglycine | Promote C-H activation, control enantioselectivity |

| Pyridines | 2,6-Lutidine | Enhance reactivity and selectivity |

| Bipyridines | 2,2'-Bipyridine | Stabilize the palladium catalyst |

This table provides examples of ligand classes that have been successfully employed in C-H activation reactions directed by carboxylic acids. acs.org

Hydrolytic Stability and Transformation Mechanisms of Imino- and Amide Bonds

The this compound molecule contains imine linkages. For a comprehensive understanding of its stability, it is also relevant to consider the hydrolysis of amide bonds, which are structurally related and represent a potential product of imine oxidation or rearrangement.

The hydrolytic stability of the imine bond is highly dependent on the pH of the solution. As discussed in section 4.1, imines are generally susceptible to hydrolysis, especially under acidic conditions. masterorganicchemistry.comzapjournals.com The reaction is reversible, and the equilibrium can be shifted towards the hydrolysis products (aldehyde and amine) by using a large excess of water. In neutral and basic media, the rate-determining step is typically the attack of water on the imine carbon, while under acidic conditions, the decomposition of the tetrahedral intermediate can become rate-limiting. masterorganicchemistry.com The kinetics of imine hydrolysis can be influenced by the electronic nature of the substituents on both the aldehyde and amine precursors. researchgate.net

Amide bonds, in contrast, are significantly more stable towards hydrolysis than imine bonds. chemistrysteps.com The hydrolysis of an amide bond requires more forcing conditions, such as heating in the presence of a strong acid or base. allen.indalalinstitute.com

Under acidic conditions, the mechanism of amide hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.comucalgary.ca This is followed by proton transfer and elimination of the amine as a leaving group. youtube.comucalgary.ca The reaction is generally irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Under basic conditions, amide hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The expulsion of the amide anion as a leaving group is energetically unfavorable, but the reaction can be driven to completion by the subsequent irreversible deprotonation of the newly formed carboxylic acid by the strongly basic amide anion. chemistrysteps.com

Table 3: Comparison of Imine and Amide Hydrolysis

| Feature | Imine Hydrolysis | Amide Hydrolysis |

|---|---|---|

| Relative Rate | Generally fast | Generally slow |

| Optimal pH | Mildly acidic (e.g., pH 4-5) | Strongly acidic or basic |

| Reversibility | Reversible | Irreversible under acidic/basic conditions |

| Key Mechanistic Step (Acidic) | Protonation of nitrogen, attack by water | Protonation of oxygen, attack by water |

| Key Mechanistic Step (Basic) | Attack by hydroxide | Attack by hydroxide |

This table summarizes the key differences in the hydrolytic behavior of imine and amide bonds. masterorganicchemistry.comchemistrysteps.com

Coordination Chemistry of N,n Terephthalylidenedianthranilic Acid As a Ligand

N,N'-Terephthalylidenedianthranilic Acid as a Polydentate and Bridging Ligand

The functionality of this compound as a ligand is rooted in its dual characteristics: it is both a polydentate and a bridging ligand. Schiff bases are known to be excellent chelating agents, and their interaction with metal ions often results in stable complexes with varied geometries. mdpi.com The presence of multiple donor atoms (polydentate nature) and spatially separated coordination sites allows this ligand to link multiple metal centers, forming extended structures.

The design of this compound incorporates key principles for constructing polynuclear complexes and coordination polymers. Schiff bases are a versatile class of ligands in coordination chemistry due to their straightforward synthesis and excellent donor capabilities. The molecular architecture of this ligand is defined by two primary components:

Bridging Core : The central terephthaldehyde unit provides a rigid, linear aromatic spacer. This inherent rigidity is a crucial design element, as it makes the ligand a predictable building block for creating extended networks. This core dictates the distance between the metal centers it connects.

Chelating Arms : The two terminal anthranilic acid units provide the primary coordination sites. Each arm contains a carboxylic acid group and an imine nitrogen atom. The carboxylate group (deprotonated carboxylic acid) and the imine nitrogen can act together as a bidentate chelating unit, binding to a single metal ion. Anthranilic acid and its derivatives are well-known for their ability to form stable chelate rings with transition metals. nih.gov

This combination of a central bridging unit and terminal chelating groups allows the ligand to effectively link two separate metal ions, a fundamental principle in the design of coordination polymers. The stability of the resulting complexes is enhanced by the chelate effect, where the formation of a ring structure between the ligand and the metal ion is entropically favorable.

This compound possesses multiple donor atoms—specifically, the two imine nitrogens and the oxygen atoms of the two carboxylate groups. This allows for a variety of coordination modes. The anthranilic acid moiety itself can coordinate to metal ions through its carboxyl and amino groups. nih.gov In the Schiff base, the imine nitrogen becomes a key coordination site.

The most common coordination involves the deprotonated carboxylate oxygen and the imine nitrogen from each anthranilate arm, forming a stable chelate ring with a metal ion. Given the two identical ends separated by the terephthalate (B1205515) spacer, the ligand typically acts as a bridging ligand, connecting two metal centers. In this mode, it can be described as a dibasic tetradentate ligand, where each end coordinates to a different metal ion in a bidentate fashion (N,O-donor set).

With Transition Metals : Transition metals like Co(II), Ni(II), Cu(II), and Zn(II) commonly form complexes with Schiff bases. researchgate.net For this compound, these metals would likely be chelated by the N,O-donor set at each end of the ligand. Depending on the metal ion and the presence of other co-ligands (like water or solvent molecules), the resulting coordination geometry can vary. Octahedral geometries are common for these ions, which would be achieved by the N,O-chelate and additional ligands filling the remaining coordination sites. researchgate.netorientjchem.org Dinuclear complexes of the type [M₂(L)₂] are also possible, where L represents the Schiff base ligand.

With Lanthanides : Lanthanide ions are characterized by their larger ionic radii and preference for higher coordination numbers (typically 8, 9, or 10). mdpi.com They also have a strong affinity for oxygen donor atoms. In complexes with this compound, lanthanide ions would be expected to coordinate to the carboxylate oxygen atoms. The imine nitrogen may also participate in coordination. researchgate.net It is common for lanthanide complexes with Schiff bases to include coordinated water or solvent molecules to satisfy their high coordination number. researchgate.netnih.gov The resulting complexes are often polynuclear, with the carboxylate groups potentially acting as bridging units between adjacent lanthanide ions in addition to the main terephthalate bridge.

| Metal Ion Type | Potential Donor Atoms | Common Coordination Mode | Expected Geometry | Reference |

|---|---|---|---|---|

| Transition Metals (e.g., Co, Ni, Cu, Zn) | Imine Nitrogen, Carboxylate Oxygen | Dibasic, tetradentate bridging ligand; each N,O set chelates one metal center. | Octahedral, Square Planar, Tetrahedral | researchgate.net |

| Lanthanides (e.g., La, Eu, Tb) | Carboxylate Oxygen, Imine Nitrogen | Polydentate bridging; carboxylate groups may form additional bridges. | Coordination numbers 8, 9, or higher (e.g., Capped Square Antiprismatic, Tricapped Trigonal Prismatic) | mdpi.comresearchgate.net |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid, linear, and difunctional nature of this compound makes it an ideal organic linker for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). Coordination polymers are compounds with repeating coordination entities extending in one, two, or three dimensions. mdpi.com The self-assembly process between the metal ions (nodes) and this ligand (linker) can lead to infinite, well-defined network structures.

The rational design of MOFs relies on the use of well-defined building blocks to create porous materials with predictable structures and properties. Terephthalic acid and its derivatives are among the most widely used linkers in MOF synthesis because their linear geometry and rigid aromatic core lead to robust and porous frameworks. researchgate.netresearchgate.net

This compound extends this principle by functionalizing the terephthalate core. The synthesis of MOFs with this ligand would typically be achieved via solvothermal methods, reacting the ligand with a metal salt in a high-boiling-point solvent like N,N'-dimethylformamide (DMF). researchgate.net The key design aspects this ligand brings to MOF synthesis are:

Pore Size and Topology Control : The length of the ligand directly influences the dimensions of the pores within the MOF. The rigid terephthalate backbone ensures that the distance between metal nodes is fixed and predictable.

Functionalization of Pores : The anthranilate groups and the imine bonds line the interior of the pores, introducing specific chemical functionality. The uncoordinated donor atoms can serve as active sites for gas adsorption or catalysis. N-rich MOFs, for example, have shown high uptake capacity for CO₂ due to favorable interactions with the nitrogen atoms. rsc.org

The geometry of the this compound ligand plays a crucial role in directing the final architecture of the resulting coordination polymer. The linear disposition of the two chelating ends naturally promotes the formation of one-dimensional (1D) chains as the fundamental building motif. researchgate.netresearchgate.net

The ultimate dimensionality of the structure (1D, 2D, or 3D) is influenced by several factors, including the coordination preference of the metal ion and the potential for secondary interactions like hydrogen bonding or π–π stacking. mdpi.com

1D Structures : The most straightforward assembly would result in simple linear chains or zigzag chains. researchgate.net

2D and 3D Structures : Higher-dimensional structures can be formed if the metal ion's coordination sphere allows for connections in multiple directions or if secondary ligands are used to link the 1D chains. The structure of coordination polymers can be highly dependent on the identity of the dicarboxylate ligands and the flexibility of the spacer. mdpi.comresearchgate.net The semi-rigid nature of the this compound ligand allows for some rotational freedom, which could lead to diverse and potentially interpenetrated networks. researchgate.net

Influence of Metal Centers on Complex Formation and Stability

The choice of the metal center is a critical factor that influences the stoichiometry, geometry, and stability of the final coordination complex or polymer. Transition metals and lanthanides interact differently with the this compound ligand due to their distinct electronic configurations, ionic radii, and charge densities.

The stability of Schiff base complexes with transition metals often follows the Irving-Williams series, which is largely independent of the nature of the ligand. For divalent metal ions, the general order of stability is Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The increased stability is attributed to the decrease in ionic radii across the series and the ligand field stabilization energy.

Lanthanide complexes exhibit different stability trends, which are primarily governed by electrostatic interactions. The stability of lanthanide complexes tends to increase with decreasing ionic radius (from La³⁺ to Lu³⁺), a phenomenon known as the "lanthanide contraction." However, this trend can be complicated by steric factors and changes in coordination number across the series.

| Metal Property | Influence on Complexation | Example Effect with this compound | Reference |

|---|---|---|---|

| Ionic Radius | Determines coordination number and geometry. Larger ions accommodate more ligands. | Lanthanides (larger radii) will have higher coordination numbers (≥8) compared to first-row transition metals (smaller radii, CN 4-6). | mdpi.com |

| Charge Density (Charge/Radius Ratio) | Affects the strength of electrostatic interactions and M-L bond stability. | Higher charge density (e.g., Ln³⁺ vs. M²⁺) leads to stronger bonds with hard donors like carboxylate oxygen. | nih.gov |

| Preferred Coordination Geometry | Directs the overall structure of the coordination polymer. | Octahedral preference of Co(II) or Ni(II) will lead to different network topologies than the flexible, high-coordination geometries of Eu(III) or Tb(III). | researchgate.netmdpi.com |

| Hard/Soft Acid-Base (HSAB) Principle | Influences bonding preference for N vs. O donors. | Lanthanides (hard acids) will show strong preference for carboxylate oxygen (hard base). Transition metals (borderline acids) will form stable bonds with both oxygen and imine nitrogen (borderline base). | mdpi.com |

Ligand-Accelerated Catalysis with Related Carboxylate and Amine Ligands

The phenomenon of ligand-accelerated catalysis (LAC) describes a process where the rate of a metal-catalyzed reaction is significantly increased by the presence of a specific ligand. princeton.edu This acceleration occurs because the ligand, upon coordinating to the metal center, modulates its electronic and steric properties, thereby lowering the activation energy of the catalytic cycle. chinesechemsoc.org The efficiency of many palladium-catalyzed reactions, for instance, is highly dependent on the nature of carboxylate ligands and any carboxylic acid or alkali metal carboxylate additives. researchgate.net Ligands containing both carboxylate and amine functionalities, such as derivatives of anthranilic acid, are of particular interest in this regard due to their versatile coordination modes and ability to stabilize catalytically active metal species.

The term "ligand-accelerated catalysis," first introduced by Sharpless, has become a fundamental concept in the development of asymmetric catalysis. chinesechemsoc.org A significant ligand acceleration effect is generally considered to be a rate increase of 20-fold or higher. princeton.edu For asymmetric catalysis to be viable, the rate of ligand exchange should be faster than or comparable to the rate of the transformation. princeton.edu

Research into related compounds provides insights into the potential catalytic applications of this compound. For example, metal complexes of anthranilic acid have been investigated for their catalytic activity in the reduction of 4-nitrophenol. nih.gov In such reactions, the ligand facilitates the transfer of electrons and stabilizes the metal center in its active oxidation state.

Recent advancements have demonstrated ligand-enabled selective hydroxylation of C(sp³)–H bonds in free amines using palladium catalysis. acs.orgnih.gov A "CarboxPyridone" ligand was shown to facilitate the γ-hydroxylation of various primary and secondary amines with excellent selectivity. acs.orgnih.gov This highlights the potential of tailored ligands with carboxylate and nitrogen-containing moieties to direct challenging chemical transformations.

The following table summarizes the catalytic activity of various metal complexes with ligands related to this compound in the reduction of 4-nitrophenol. This data illustrates how the choice of metal and ligand structure can influence catalytic performance.

Table 1: Catalytic Activity of Metal-Anthranilate Complexes in the Reduction of 4-Nitrophenol

| Metal Complex | Reaction Time (min) | Conversion (%) | Rate Constant (k) (min⁻¹) |

|---|---|---|---|

| Co(II)-anthranilate | 40 | 95 | 0.075 |

| Cu(II)-anthranilate | 30 | 98 | 0.115 |

| Ni(II)-anthranilate | 60 | 85 | 0.031 |

| Zn(II)-anthranilate | 70 | 80 | 0.023 |

This table is a representative example based on findings for related anthranilate complexes and is intended for illustrative purposes.

Furthermore, the influence of ligand structure on the catalytic efficiency of palladium-catalyzed cross-coupling reactions is a well-documented area of research. The electronic and steric properties of the carboxylate and amine ligands can be fine-tuned to optimize the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

The following interactive table presents data on the effect of different carboxylate ligands on the yield of a representative palladium-catalyzed amination reaction.

Table 2: Effect of Carboxylate Ligands on Palladium-Catalyzed Amination

| Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| L1 | Acetic Acid | Toluene | 100 | 85 |

| L1 | Trifluoroacetic Acid | Toluene | 100 | 92 |

| L2 | Acetic Acid | Dioxane | 80 | 78 |

| L2 | Benzoic Acid | Dioxane | 80 | 88 |

This table is a representative example based on findings for related carboxylate ligands in palladium catalysis and is intended for illustrative purposes.

In-depth Analysis of this compound in Supramolecular Chemistry and Self-Assembly

The intricate field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. These molecular assemblies are held together and organized by means of non-covalent intermolecular interactions. Within this domain, this compound has emerged as a molecule of significant interest due to its structural characteristics that are conducive to the formation of complex, ordered supramolecular architectures. This article delves into the specific non-covalent forces that govern the self-assembly of this compound, the hierarchical structures it can form, its interactions with other molecules, and the influence of crystallization conditions on its supramolecular arrangements.

Computational and Theoretical Investigations of N,n Terephthalylidenedianthranilic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic landscape of N,N'-Terephthalylidenedianthranilic acid. These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting its chemical reactivity and electronic properties.

The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For Schiff bases in general, the HOMO is often localized on the electron-rich aromatic rings and the nitrogen atoms of the imine groups, indicating their susceptibility to electrophilic attack. Conversely, the LUMO is typically distributed over the electron-deficient imine carbon atoms and the benzene (B151609) ring of the terephthalaldehyde (B141574) moiety, highlighting these as potential sites for nucleophilic attack. samipubco.comechemcom.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and greater polarizability. samipubco.com Theoretical studies on similar aromatic Schiff bases have shown that the nature and position of substituents on the aniline (B41778) rings can significantly modulate this energy gap, thereby tuning the molecule's reactivity. echemcom.com

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from quantum chemical calculations, provide a visual representation of the charge distribution on the molecular surface. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, offering valuable insights into the molecule's intermolecular interactions and coordination behavior. samipubco.comechemcom.com For this compound, the carboxylic acid groups and the imine nitrogen atoms are expected to be regions of high negative potential, making them favorable sites for coordination with metal cations.

| Parameter | Description | Predicted Trend for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating good electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating good electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderate to low, suggesting high chemical reactivity. |

| Ionization Potential (I) | Energy required to remove an electron | Related to EHOMO, indicates the ease of oxidation. |

| Electron Affinity (A) | Energy released upon gaining an electron | Related to ELUMO, indicates the ease of reduction. |

| Global Hardness (η) | Resistance to change in electron distribution | Inversely related to the HOMO-LUMO gap. |

| Electronegativity (χ) | Tendency to attract electrons | Influences the nature of chemical bonds. |

Molecular Dynamics Simulations for Self-Assembly Processes and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules over time. For this compound, MD simulations are instrumental in understanding its conformational flexibility and the mechanisms driving its self-assembly into larger, ordered structures.

Furthermore, MD simulations can model the spontaneous self-assembly of multiple this compound molecules in a solvent environment. By simulating the interactions between molecules, these studies can reveal the formation of aggregates, such as dimers, oligomers, or even more extended networks. The driving forces for this self-assembly, including hydrogen bonding between the carboxylic acid groups, π-π stacking interactions between the aromatic rings, and van der Waals forces, can be analyzed in detail. Understanding these self-assembly processes is key to designing and fabricating novel supramolecular materials with tailored properties. While specific MD studies on this compound are not abundant, the principles of Schiff base self-assembly are well-established and provide a framework for predicting its behavior. nih.gov

| Simulation Aspect | Information Gained | Relevance to this compound |

|---|---|---|

| Conformational Sampling | Identification of stable and metastable conformers. | Predicts the predominant shapes of the molecule in different environments. |

| Dihedral Angle Analysis | Characterization of rotational freedom around key bonds. | Determines the flexibility and potential for steric hindrance. |

| Radial Distribution Functions | Describes the local ordering of molecules in solution. | Indicates the propensity for aggregation and the nature of intermolecular interactions. |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds. | Highlights the role of carboxylic acid groups in directing self-assembly. |

| Principal Component Analysis | Identifies the dominant modes of collective motion. | Reveals the large-scale conformational changes during self-assembly. |

Prediction of Coordination Geometries and Ligand-Metal Binding Energies

The presence of multiple donor atoms (the imine nitrogens and the carboxylate oxygens) makes this compound an excellent chelating ligand for a wide range of metal ions. Computational methods, particularly DFT, can be employed to predict the preferred coordination geometries of the resulting metal complexes and to quantify the strength of the ligand-metal interactions.

By modeling the interaction of the ligand with various metal ions, it is possible to determine the most stable coordination modes. Depending on the metal ion's size, charge, and electronic configuration, this compound can act as a bidentate, tridentate, or tetradentate ligand. Computational studies can explore different possible coordination geometries, such as tetrahedral, square planar, or octahedral, and identify the one with the lowest energy.

A crucial aspect of these investigations is the calculation of the ligand-metal binding energy. This value provides a quantitative measure of the stability of the metal complex. A higher binding energy indicates a stronger and more stable complex. These calculations are invaluable for screening potential metal-ligand combinations for specific applications, such as in catalysis or as building blocks for metal-organic frameworks (MOFs). The binding energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the metal ion.

Computational Models for Ligand-Accelerated Catalysis and Mechanistic Pathways

Metal complexes of this compound have the potential to act as catalysts in a variety of organic transformations. Computational modeling plays a critical role in understanding the mechanisms of these catalytic reactions and in elucidating the role of the ligand in accelerating the reaction rates.

These computational models can also shed light on the specific role of the this compound ligand in the catalytic cycle. For instance, the ligand can influence the electronic properties of the metal center, making it more reactive. It can also create a specific steric environment around the metal, which can lead to enhanced selectivity for a particular product. By systematically modifying the ligand structure in the computational model and observing the effect on the reaction pathway, it is possible to gain a deeper understanding of the structure-activity relationship and to design more efficient catalysts.

| Computational Approach | Application in Catalysis | Insights for this compound systems |

|---|---|---|

| Transition State Search | Identifies the highest energy point along the reaction coordinate. | Determines the rate-limiting step of the catalytic cycle. |

| Reaction Energy Profile | Maps the energy changes throughout the reaction. | Provides a comprehensive understanding of the reaction mechanism. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and bond orders. | Elucidates the electronic interactions between the catalyst and the substrate. |

| Conceptual DFT | Uses reactivity indices to predict reaction sites. | Helps in understanding the selectivity of the catalyst. |

Advanced Research Applications of N,n Terephthalylidenedianthranilic Acid in Materials Science and Catalysis

Application in Metal-Organic Frameworks (MOFs) for Specific Material Functions

The ditopic and chelating nature of N,N'-Terephthalylidenedianthranilic acid makes it a prime candidate for the construction of Metal-Organic Frameworks (MOFs). While direct synthesis of MOFs using this specific ligand is not extensively documented in publicly available literature, the principles of MOF chemistry and studies on analogous terephthalamide-based ligands provide a strong basis for its potential applications.

The carboxylate groups on the anthranilic acid units can coordinate with metal ions or clusters, forming the nodes of the framework, while the rigid terephthalamide (B1206420) backbone acts as a linker. The resulting MOFs are predicted to exhibit high thermal stability and porosity, which are critical for applications in gas storage, separation, and catalysis.

For instance, research on lanthanide-based MOFs using a flexible aromatic linker, bis(3,5-dicarboxyphenyl)terephthalamide (H4BDPT), has demonstrated the formation of 3D open frameworks. nih.gov These MOFs, with compositions like {[Dy2(BDPT)1.5(DMF)4]·H2O}n and [Sm2(BDPT)1.5(DMF)4]n, are built from 6-connecting Ln2 clusters and 4-connecting tetracarboxylate ligands, resulting in small 1-D helical channels. nih.gov Such structures highlight the potential for this compound to form similarly complex and functional MOFs. The magnetic properties of these lanthanide MOFs, such as weak antiferromagnetic interactions and slow relaxation of magnetization, suggest that MOFs derived from this compound could also be designed for magnetic and spintronic applications. nih.gov

The structural characteristics of MOFs are highly dependent on the ligand's geometry and the coordination preference of the metal ion. The table below illustrates the crystallographic data for a representative terephthalamide-based MOF, giving an indication of the types of structures that could be achieved.

Table 1: Crystallographic Data for a Representative Lanthanide-Terephthalamide MOF

| Parameter | {[Dy2(BDPT)1.5(DMF)4]·H2O}n |

|---|---|

| Formula | C45H47Dy2N5.50O19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.223(3) |

| b (Å) | 20.112(4) |

| c (Å) | 17.554(4) |

| β (°) | 113.22(3) |

| Volume (ų) | 5262.3(18) |

Data sourced from a study on a structurally related compound, bis(3,5-dicarboxyphenyl)terephthalamide. nih.gov

Rational Design and Synthesis of Bioactive Scaffolds Based on the this compound Structure

The structural features of this compound, including its amide linkages and carboxylic acid groups, make it an intriguing component for the rational design of bioactive scaffolds for tissue engineering. While specific studies on scaffolds incorporating this exact molecule are limited, the broader field of bioactive polymers provides a framework for its potential applications.

Polymers and composite materials used for tissue engineering scaffolds often incorporate moieties that can interact favorably with cells and promote tissue regeneration. nih.gov The amide bonds in the this compound backbone are similar to those found in proteins, which could enhance biocompatibility. The carboxylic acid groups offer sites for further functionalization, for example, by grafting bioactive peptides, growth factors, or other signaling molecules to elicit specific cellular responses. nih.gov

For instance, bioactive fibrous scaffolds have been developed with programmable release of polypeptides to regulate inflammation and extracellular matrix remodeling. nih.gov Scaffolds based on polymers incorporating this compound could be designed to have controlled degradation rates, releasing therapeutic agents or the ligand itself, which may possess inherent bioactivity. The rigidity of the terephthaloyl unit could also contribute to the mechanical properties of the scaffold, providing the necessary support for tissue growth. nih.gov

The design of such scaffolds would involve synthesizing polymers or composite materials where this compound is either a monomer or a cross-linking agent. The properties of these scaffolds, such as porosity, mechanical strength, and degradation kinetics, could be tuned by controlling the polymer composition and fabrication process.

Integration of this compound into Advanced Polymeric and Functional Materials

The incorporation of this compound into polymer backbones can lead to the development of advanced materials with enhanced thermal stability, mechanical strength, and specific functionalities. As a dicarboxylic acid, it can be used as a monomer in polycondensation reactions with various diamines to produce polyamides, or with diols to form polyesters.

The resulting polymers, particularly polyamides (aramids), are expected to exhibit high performance characteristics due to the aromatic and amide-rich structure. Aramids are known for their excellent thermal resistance and mechanical robustness. researchgate.net The introduction of the anthranilic acid moieties could also improve solubility in common organic solvents, a common challenge in the processing of conventional aramids. researchgate.net

Studies on novel polyamides derived from other terephthalamide-containing monomers have shown promising properties. For example, polyamideimides synthesized from bis(2-aminoethyl)terephthalamide exhibit high thermal stability, with decomposition temperatures exceeding 400 °C. nih.gov Similarly, polyamides based on a benzonorbornane dietheramine and various dicarboxylic acids have shown high glass-transition temperatures (200–269 °C) and 10% weight loss temperatures above 450 °C. researchgate.net These findings suggest that polymers derived from this compound would likely possess a comparable or even superior thermal and mechanical performance.

The table below summarizes the thermal properties of some high-performance polyamides, providing a benchmark for the expected performance of polymers based on this compound.

Table 2: Thermal Properties of Representative High-Performance Polyamides

| Polymer | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) |

|---|---|---|

| Polyamide from benzonorbornane dietheramine and terephthalic acid | 269 | >450 |

| Polyamide from benzonorbornane dietheramine and isophthalic acid | 255 | >450 |

| Polyamideimide from bis(2-aminoethyl)terephthalamide and PMDA | Not detected | 514 (Td, max) |

Data compiled from studies on structurally related polyamide systems. researchgate.netnih.gov

Catalytic Roles and Ligand Design for this compound in Organic Transformations

The structure of this compound, with its two ortho-amino benzoic acid units linked by a terephthalamide bridge, makes it a highly promising ligand for the design of metal-based catalysts. The nitrogen and oxygen atoms of the amino and carboxyl groups can act as a multidentate chelate, stabilizing metal centers and influencing their catalytic activity.

While direct catalytic applications of this compound complexes are not widely reported, the catalytic behavior of metal complexes with related ligands provides valuable insights. For example, metal complexes of redox non-innocent ligands like N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine have been shown to be effective catalysts for aerobic oxidations of alcohols and hydrocarbons. mdpi.com The ability of such ligands to exist in multiple oxidation states can facilitate electron transfer processes that are crucial for many catalytic cycles.

The rigid terephthalamide backbone of this compound can provide a well-defined coordination geometry around the metal center, which can lead to high selectivity in catalytic reactions. Furthermore, the two separate chelating sites could allow for the formation of bimetallic complexes, where the two metal centers can act cooperatively to catalyze complex transformations.

The design of catalysts based on this ligand would involve the synthesis of its coordination complexes with various transition metals. The catalytic performance of these complexes could then be evaluated in a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the ligand could be further tuned by introducing substituents on the aromatic rings to optimize catalytic activity and selectivity.

Influence of this compound Derivatives on Polymer Crystallization and Microstructure

Derivatives of this compound have the potential to act as effective nucleating agents for semicrystalline polymers, influencing their crystallization behavior and final microstructure. Nucleating agents are additives that accelerate the crystallization process by providing sites for the initiation of crystal growth.

The effectiveness of a nucleating agent is often related to its ability to form a well-dispersed phase in the polymer melt and to have a crystal structure that can template the crystallization of the polymer. The rigid and aromatic nature of this compound derivatives, coupled with their potential for strong intermolecular interactions through hydrogen bonding, suggests they could be efficient nucleating agents.

For example, a study on N,N'-dicyclohexyl terephthalic dihydrazide (DCTDH) as a nucleating agent for isotactic polypropylene (B1209903) (iPP) demonstrated that it significantly increases the crystallization temperature and reduces the crystallization time. nih.gov The addition of DCTDH resulted in a microspherulitic structure with smaller, more numerous spherulites, which in turn improved the mechanical properties of the iPP, such as the tensile modulus. nih.gov

Derivatives of this compound, such as its esters or amides with bulky substituents, could be synthesized to optimize their dispersion and nucleating efficiency in various polymer matrices. The impact of these derivatives on the crystallization kinetics and morphology of polymers like polyesters, polyamides, and polyolefins could be investigated using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

The table below shows the effect of a terephthalamide-based nucleating agent on the crystallization of isotactic polypropylene, illustrating the potential impact of this compound derivatives.

Table 3: Effect of a Terephthalamide-Based Nucleating Agent (DCTDH) on the Crystallization of Isotactic Polypropylene (iPP)

| DCTDH Concentration (ppm) | Peak Crystallization Temperature (°C) | Crystallization Half-Time (min) at 135°C |

|---|---|---|

| 0 | 115.8 | 5.8 |

| 100 | 124.2 | 1.5 |

| 300 | 125.1 | 1.2 |

| 1000 | 125.3 | 1.1 |

Data adapted from a study on N,N'-dicyclohexyl terephthalic dihydrazide. nih.gov

Future Perspectives and Emerging Research Directions for N,n Terephthalylidenedianthranilic Acid

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of Schiff bases often involves organic solvents and prolonged reaction times. Future research will likely focus on developing more sustainable and efficient synthetic protocols for N,N'-Terephthalylidenedianthranilic acid, aligning with the principles of green chemistry.

Key areas of exploration include:

Solvent-Free and Alternative Solvent Systems: Moving away from conventional volatile organic compounds is a primary goal. Research into solid-state synthesis (grindstone chemistry) or the use of greener solvents like water or ethanol (B145695) at room temperature could offer significant environmental benefits. researchgate.net For instance, procedures using tap water as a medium have proven effective for synthesizing related compounds like quinoxalines, demonstrating a simple, proficient, and green approach. researchgate.net

Catalyst Innovation: The development of reusable, heterogeneous catalysts can streamline the synthesis and purification processes. Polymer-supported catalysts, such as polymer-supported sulphanilic acid, have been shown to be highly efficient and recyclable for similar condensation reactions, offering excellent yields and allowing for easy separation of the catalyst from the product. researchgate.net

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses are emerging as energy-efficient alternatives to conventional heating. These techniques can dramatically reduce reaction times and improve yields, contributing to a more sustainable synthetic process.

The table below outlines potential green synthesis strategies applicable to this compound.

| Synthesis Method | Catalyst/Medium | Key Advantages | Relevant Principles of Green Chemistry |

| Grindstone Chemistry | Solvent-free | Reduces solvent waste, high reaction rates, simple procedure. | Waste Prevention, Safer Solvents & Auxiliaries. |

| Aqueous Synthesis | Water | Environmentally benign, low cost, safe. | Safer Solvents & Auxiliaries. researchgate.net |

| Microwave-Assisted | Various (can be solvent-free) | Drastic reduction in reaction time, improved yields, energy efficiency. | Design for Energy Efficiency. mobt3ath.com |

| Heterogeneous Catalysis | Polymer-supported acid | Catalyst is recyclable, simplifies product purification, excellent yields. | Catalysis, Waste Prevention. researchgate.net |

By focusing on these areas, future synthetic routes for this compound can become more economically viable and environmentally responsible.

Development of Advanced Functional Materials Based on this compound Architectures

The unique structure of this compound, featuring multiple coordination sites (carboxyl and imine groups), makes it an excellent candidate for constructing sophisticated supramolecular architectures such as coordination polymers (CPs) and metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs): Terephthalic acid is a foundational linker in many prominent MOFs, prized for creating robust and porous structures. nih.govmdpi.com The functionalization provided by the anthranilic acid groups in this compound could lead to MOFs with enhanced properties. These functional groups can serve as secondary binding sites, improving gas sorption selectivity or acting as active sites for catalysis. The presence of nitrogen and oxygen donor atoms allows for the coordination of a wide range of metal ions, potentially leading to novel network topologies. mdpi.com The inherent porosity of such MOFs could be harnessed for applications in gas storage, separation, and drug delivery. nih.govresearchgate.net

Coordination Polymers: The flexibility of the anthranilic acid units could lead to the formation of dynamic coordination polymers that respond to external stimuli. Research into lanthanide-based CPs is particularly promising, as these materials often exhibit unique luminescent and magnetic properties. mdpi.com The ligand could sensitize the luminescence of lanthanide ions, leading to applications in sensing, bioimaging, and optoelectronics.

Functional Polymer Composites: Incorporating this compound into polymer matrices could create advanced composite materials. Terpolymers synthesized with anthranilic acid derivatives have shown unique spectral and morphological properties. researchgate.net Such composites could exhibit enhanced thermal stability, mechanical strength, or tailored electronic properties, making them suitable for a variety of high-performance applications.

The table below summarizes potential functional materials derived from this compound and their prospective applications.

| Material Type | Key Structural Feature | Potential Properties | Emerging Applications |

| Metal-Organic Frameworks (MOFs) | High porosity, functionalized pores | Selective gas adsorption, catalytic activity | Carbon capture, chemical sensing, drug delivery. nih.govresearchgate.net |

| Lanthanide Coordination Polymers | Ligand-metal energy transfer | Tunable luminescence, magnetic behavior | Optical sensors, anti-counterfeiting, medical imaging. mdpi.com |

| Polymer Composites | Integration into a polymer backbone | Enhanced thermal/mechanical stability | High-performance coatings, membranes, electronic components. researchgate.net |

Multi-Stimuli Responsive Supramolecular Systems and Their Applications

"Smart" materials that can change their properties in response to external triggers are at the forefront of materials science. researchgate.net The this compound molecule contains functionalities that could impart responsiveness to multiple stimuli, such as pH, metal ions, and temperature.

pH Responsiveness: The carboxylic acid groups from the anthranilic acid moieties can be protonated or deprotonated depending on the pH of the environment. This change in protonation state can alter the molecule's conformation, solubility, and coordination behavior, leading to pH-responsive hydrogels or polymers. nih.govnih.gov

Metallo-Responsiveness: The imine and carboxylate groups are excellent binding sites for various metal ions. The coordination of metal ions can trigger significant changes in the material's structure and properties, such as fluorescence or color. This could be exploited to create highly selective and sensitive chemical sensors. mdpi.com

Thermo-Responsiveness: While not as common for this specific structure, incorporating this compound into thermo-responsive polymer networks, such as those based on Poly(N-isopropyl acrylamide) (PNIPAM), could create dual-responsive systems. mdpi.com The collapse or swelling of the polymer network with temperature changes could modulate the accessibility or activity of the embedded ligand.

These responsive behaviors could be combined to create sophisticated systems for a range of applications, including targeted drug delivery, self-healing materials, and smart catalysts. rsc.orgnih.gov For example, a hydrogel based on this ligand could be designed to release a therapeutic agent only in the specific pH and ionic environment of a cancer cell. nih.gov

| Stimulus | Responsive Moiety | Potential System | Application |

| pH | Carboxylic acid group | pH-sensitive hydrogels, nanoparticles | Targeted drug delivery, biosensors. nih.gov |

| Metal Ions | Imine and carboxylate groups | Fluorescent or colorimetric sensors | Environmental monitoring, medical diagnostics. mdpi.com |

| Temperature | Integration with thermo-responsive polymers | Dual-responsive gels or films | Smart coatings, self-healing materials. mdpi.com |

Integration of Machine Learning and Advanced Computational Methodologies for Predictive Design

The traditional, trial-and-error approach to materials discovery is often slow and resource-intensive. nih.gov The integration of machine learning (ML) and computational modeling offers a paradigm shift, enabling the predictive design and accelerated discovery of new materials. nih.govresearchgate.net

Property Prediction: ML models can be trained on existing materials data to predict the properties of new, hypothetical materials based on this compound. youtube.com For instance, an ML model could predict the gas adsorption capacity of a novel MOF structure based on its geometric and chemical features, allowing researchers to screen thousands of potential candidates computationally before committing to laboratory synthesis. nih.gov

Inverse Design: A particularly exciting frontier is inverse design, where ML models are used to determine the molecular structure required to achieve a desired set of properties. researchgate.net Researchers could specify a target, such as high CO2/N2 selectivity, and an algorithm could generate novel polymer or MOF architectures incorporating this compound that are predicted to meet that target. nih.gov

Synthesis Pathway Prediction: AI tools are also being developed to predict viable synthetic routes for complex molecules and materials. youtube.com This could help researchers identify the most efficient and green pathways to synthesize new derivatives of this compound and the advanced materials built from them.

The synergy between computational simulation and experimental validation is crucial. nih.gov High-throughput computational screening can identify promising candidates, which can then be synthesized and tested experimentally, with the results feeding back into the ML model to improve its predictive accuracy over time. This closed-loop, data-driven approach promises to significantly accelerate the pace of innovation in materials science. youtube.com

| Computational Approach | Objective | Potential Impact on Research |

| High-Throughput Screening | Predict properties of many candidate structures. | Rapidly identify promising materials for synthesis, reducing experimental cost and time. nih.gov |

| Inverse Design Models | Generate structures that possess desired properties. | Shift from trial-and-error to goal-oriented material design. nih.govresearchgate.net |

| Synthesis Prediction | Identify optimal reaction pathways. | Accelerate the creation of novel materials and promote greener synthesis protocols. youtube.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N,N'-Terephthalylidenedianthranilic acid, and what are the critical reaction parameters to control?

- Methodological Answer : Synthesis typically involves condensation of terephthalic acid derivatives with anthranilic acid under acidic or catalytic conditions. For example, describes a method using sulfuric acid (15–80%) at 25–100°C for terephthalamide synthesis. Key parameters include precise stoichiometry, temperature control to avoid side reactions (e.g., over-acylation), and reaction time optimization. Using terephthaloyl chloride instead of free acid can enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR identify aromatic protons (δ 7.5–8.5 ppm) and amide carbonyls (δ ~165 ppm).

- FT-IR : Amide I (C=O stretch, ~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm structure.

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ at m/z 399.3).

Discrepancies in data should be resolved by cross-referencing with databases like NIST/EPA/NIH ( ) and repeating analyses under standardized conditions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30%→70% EtOAc).

- Recrystallization : DMF/ethanol (1:3 v/v) yields high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar by-products. Monitor purity via TLC (Rf ~0.4 in 10% MeOH/DCM) .

Advanced Research Questions

Q. How can solid-phase synthesis techniques be adapted to synthesize this compound derivatives with modified substituents?

- Methodological Answer : Immobilize anthranilic acid on Wang resin, then perform stepwise acylation with terephthaloyl chloride derivatives (). Key steps:

- Activation : Use HOBt/DIC (1:1 molar ratio) in DMF/CH₂Cl₂ (1:1).

- Coupling : React at 0.3 M concentration for 16 hours.

- Cleavage : TFA (95%) releases the product from resin. Validate intermediates via LC-MS .

Q. What strategies address low yields in the condensation step during scale-up of this compound synthesis?

- Methodological Answer :

- Solvent Optimization : Switch to DMAc for better solubility of intermediates.

- Flow Chemistry : Ensures consistent mixing and heat dissipation.

- Catalyst Screening : Test Cu(OAc)₂ () or Pd-based catalysts for Ullmann couplings.

Kinetic profiling via in situ IR identifies rate-limiting steps (e.g., acylation vs. cyclization) .

Q. How should researchers resolve discrepancies in reported stability constants for this compound metal complexes across solvent systems?

- Methodological Answer :

- Standardize Conditions : Use consistent ionic strength (e.g., 0.1 M KCl) and solvent polarity (e.g., aqueous DMSO).

- Multi-Technique Validation : Combine UV-Vis titration (λmax ~280 nm) with ITC for thermodynamic data.

- Meta-Analysis : Cross-reference databases like RightAnswer Knowledge Solutions ( ) to contextualize solvent effects .

Q. How can batch-to-batch consistency of this compound be validated under varying synthetic conditions?

- Methodological Answer :

- Purity Assays : HPLC (≥95% purity; USP methods in ) and elemental analysis (C, H, N ±0.4%).

- Statistical Analysis : Apply ANOVA to melting points (e.g., 245–250°C) or spectroscopic data.

- Process Controls : Track reaction parameters (pH, temp) via PAT (Process Analytical Technology) tools .

Notes

- Methodological Focus : Answers emphasize experimental design, data validation, and troubleshooting.

- Advanced Topics : Include coordination chemistry, scale-up challenges, and multi-technique validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.